molecular formula C19H28Cl2N4O B1670505 Didesmethyl cariprazine CAS No. 839712-25-3

Didesmethyl cariprazine

Katalognummer: B1670505
CAS-Nummer: 839712-25-3
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: UMTWXZNVNBBFLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Didesmethylcariprazin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von Didesmethylcariprazin zur Bildung von hydroxylierten Derivaten führen .

Biologische Aktivität

Didesmethyl cariprazine (DDCAR) is a significant metabolite of cariprazine, a drug primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of DDCAR is crucial for elucidating its role in the therapeutic effects of cariprazine. This article reviews the pharmacological properties, receptor binding profiles, and clinical implications of DDCAR based on diverse research findings.

Receptor Binding Affinity

DDCAR exhibits high affinity for various neurotransmitter receptors, similar to its parent compound, cariprazine. The following table summarizes the binding affinities of DDCAR compared to cariprazine and desmethyl-cariprazine (DCAR):

Receptor Type DDCAR Affinity DCAR Affinity Cariprazine Affinity
D2HighHighHigher
D3HighHigherHighest
5-HT1APartial AgonistPartial AgonistPartial Agonist
5-HT2AAntagonistAntagonistAntagonist
5-HT2BAntagonistAntagonistAntagonist

Both DDCAR and DCAR have shown a preference for the D3 receptor over the D2 receptor, which may contribute to their unique pharmacodynamic profiles .

Functional Activity

In functional assays, DDCAR acts as a partial agonist at dopamine D2 and D3 receptors. It has been shown to increase dopamine levels in the striatum while reducing serotonin turnover in the cortex, indicating its potential role in modulating dopaminergic and serotonergic systems .

Key Findings from Studies:

  • In vitro Studies : Both DDCAR and cariprazine were found to be antagonists in rat striatal membranes but acted as partial agonists in hippocampal membranes .
  • In vivo Studies : DDCAR demonstrated similar occupancy rates at D3 receptors as cariprazine but was less potent at D2 receptor occupancy .

Pharmacokinetics

The pharmacokinetic profile of DDCAR reveals that it has a significantly longer half-life compared to cariprazine and DCAR. Research indicates:

  • Half-Life : Approximately 2-3 weeks for DDCAR, compared to 2-4 days for DCAR and 3-9 days for cariprazine .
  • Plasma Levels : After administration, DDCAR levels were found to be about three times higher than those of cariprazine in human subjects .

Case Studies

In clinical settings, patients treated with cariprazine exhibited varying levels of its metabolites. A notable case study involved patients receiving a daily dose of 12.5 mg of cariprazine for 27 days, which resulted in significant accumulation of both DCAR and DDCAR, with DDCAR circulating at levels approximately threefold higher than the parent compound .

Eigenschaften

IUPAC Name

[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTWXZNVNBBFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839712-25-3
Record name Didesmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Didesmethyl cariprazine
Reactant of Route 3
Reactant of Route 3
Didesmethyl cariprazine
Reactant of Route 4
Reactant of Route 4
Didesmethyl cariprazine
Reactant of Route 5
Reactant of Route 5
Didesmethyl cariprazine
Reactant of Route 6
Reactant of Route 6
Didesmethyl cariprazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.